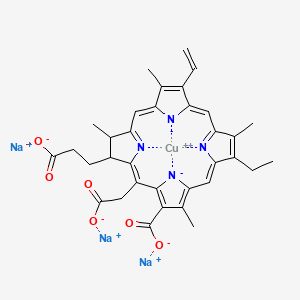

Chlorophyllin (sodium copper salt)

Description

Propriétés

Formule moléculaire |

C34H31CuN4Na3O6 |

|---|---|

Poids moléculaire |

724.1 g/mol |

Nom IUPAC |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

Clé InChI |

HWDGVJUIHRPKFR-UHFFFAOYSA-I |

SMILES canonique |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Sodium Copper Chlorophyllin

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for sodium copper chlorophyllin (SCC). As a semi-synthetic derivative of chlorophyll, SCC's enhanced stability and water solubility have made it a valuable compound in the pharmaceutical, food, and cosmetic industries.[1][2] This document details the multi-stage process, beginning with the extraction of chlorophyll from botanical sources, followed by saponification to yield chlorophyllin, subsequent copper chelation, and rigorous purification to achieve the final, stable sodium salt. We will explore the causality behind key experimental choices, present detailed protocols, and provide quantitative data to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction: From a Natural Pigment to a Stable Derivative

Natural chlorophyll, the pigment responsible for photosynthesis, is a lipophilic molecule containing a central magnesium ion within a porphyrin ring and a long phytol tail.[3] While essential for plant life, its inherent instability towards light, heat, and acid limits its direct application.[1] The synthesis of sodium copper chlorophyllin addresses these limitations through two primary chemical modifications:

-

Saponification: An alkaline hydrolysis reaction that cleaves the phytol tail and methyl ester groups, rendering the molecule water-soluble.[1][4] The resulting molecule is known as chlorophyllin.

-

Copper Chelation: The replacement of the central magnesium ion with a copper ion. This transmetalation process significantly enhances the molecule's stability.[2][3]

The final product is a mixture of the sodium salts of copper chlorins, a dark green powder with wide-ranging applications stemming from its colorant properties and potential health benefits.[1][5]

The Synthesis Pathway: A Step-by-Step Elucidation

The transformation of raw botanical material into high-purity sodium copper chlorophyllin is a sequential process where the outcome of each step dictates the quality of the next.

Stage 1: Extraction of Chlorophyll

The journey begins with the selection of a chlorophyll-rich raw material. Common sources include spinach, alfalfa, silkworm excrement, and various grasses.[5][6][7] The choice of starting material often depends on availability, cost, and chlorophyll content. The extraction itself leverages the solubility of chlorophyll in organic solvents.

Causality: The goal is to efficiently extract the lipophilic chlorophyll from the plant matrix while minimizing the co-extraction of unwanted compounds. Solvents like acetone, ethanol, or hexane are effective because they can penetrate the plant cell walls and solubilize the chlorophyll pigment.[7][8] A mixture of solvents, such as ethanol and acetone, can enhance extraction efficiency.[6]

Experimental Protocol: Chlorophyll Extraction

-

Preparation: Air-dry and grind the chosen plant material (e.g., spinach, alfalfa) into a fine powder to increase the surface area for solvent penetration.[6]

-

Extraction: Utilize a Soxhlet extractor with a suitable solvent, such as 65-75% ethanol or an acetone-ethanol mixture.[6][9] Heat the solvent to its boiling point (e.g., 65-79°C) and allow the extraction to proceed for several hours.[6][9] The process is complete when the solvent siphoning back into the flask is nearly colorless.

-

Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain a concentrated chlorophyll paste.[6][10]

Stage 2: Saponification (Alkaline Hydrolysis)

This is the critical step that converts fat-soluble chlorophyll into water-soluble chlorophyllin. The process involves the base-catalyzed hydrolysis of the ester linkages, removing the phytol tail and methyl group.

Causality: Sodium hydroxide (NaOH) in an alcoholic solution acts as the catalyst.[6] The hydroxide ion attacks the carbonyl carbons of the ester groups, leading to their cleavage. This reaction produces water-soluble sodium chlorophyllin salts, methanol, and phytol.[4] Maintaining a controlled temperature (typically 55-60°C) is crucial; higher temperatures can degrade the chlorophyllin molecule, while lower temperatures result in an impractically slow reaction rate.[10][11] The pH must be kept alkaline (pH 9-12) to ensure the reaction proceeds to completion.[10][12]

Experimental Protocol: Saponification

-

Reaction Setup: Dissolve the chlorophyll paste obtained from Stage 1 in an alcoholic solvent (e.g., ethanol).[13]

-

Alkali Addition: Add a concentrated solution of sodium hydroxide (e.g., 5% NaOH in ethanol) to the chlorophyll solution.[9][10] The pH should be adjusted to between 10 and 14.[12]

-

Heating: Heat the mixture in a water bath at a constant temperature of 55-60°C for 1 to 6 hours with continuous stirring.[9][11]

-

Separation of Unsaponifiables: After cooling, impurities like carotenoids and the cleaved phytol can be removed by extraction with a non-polar solvent like petroleum ether or gasoline.[6][13] The water-soluble chlorophyllin salts will remain in the aqueous-alcoholic phase. An alternative method involves adding acetone to the reaction mixture to precipitate the saponified solids, which are then separated by filtration.[12][14]

Stage 3: Copper Chelation (Copperization)

In this stage, the central magnesium ion of the chlorophyllin molecule is replaced by a copper ion, forming the highly stable copper chlorophyllin complex.

Causality: The addition of a copper salt, typically copper sulfate (CuSO₄), to the aqueous chlorophyllin solution facilitates a transmetalation reaction.[14] The copper(II) ion has a higher affinity for the porphyrin ring than magnesium, readily displacing it to form a more thermodynamically stable complex.[15][16] This reaction is typically carried out under mildly acidic to neutral conditions and at a controlled temperature (50-60°C) to optimize the reaction rate and yield.[14]

Experimental Protocol: Copper Chelation

-

Dissolution: Dissolve the saponified chlorophyllin product in purified water.[14]

-

Copper Addition: Prepare an aqueous solution of copper sulfate (CuSO₄). The amount is typically 3-5% of the original chlorophyll paste weight.[14][17] Add this solution to the chlorophyllin solution while stirring.

-

Reaction: Maintain the reaction mixture at a constant temperature of 50-60°C for a duration of 30 minutes to 2.5 hours.[14][17]

-

Acidification & Precipitation: After the reaction is complete, adjust the pH to 1-2 with an acid like HCl.[14] This protonates the carboxylate groups, causing the crude copper chlorophyllin acid to precipitate out of the solution.

-

Collection: Filter the mixture to collect the solid crude copper chlorophyllin and wash it with water to remove excess acid and salts.[1]

The overall synthesis pathway is visualized below.

Caption: Key stages in the synthesis of Sodium Copper Chlorophyllin.

The chemical transformations are illustrated in the following diagram.

Caption: Chemical transformations from chlorophyll to its copper sodium salt.

Purification Methodologies: Achieving High-Purity SCC

The crude copper chlorophyllin obtained after precipitation contains various impurities. Achieving the high purity required for pharmaceutical and food-grade applications necessitates a multi-step purification process.

Solvent Washing and Precipitation

This is the most common and cost-effective method for industrial-scale purification. It relies on the differential solubility of the desired compound and impurities in various organic solvents.

Causality: After the initial acid precipitation, the crude solid is dissolved in acetone.[14] The addition of a non-polar solvent like gasoline or petroleum ether causes the more polar copper chlorophyllin to precipitate while leaving less polar, oil-soluble impurities in the solvent phase.[14] Subsequent washes with water and ethanol remove remaining water-soluble and alcohol-soluble impurities, respectively.[1][6]

Experimental Protocol: Purification by Precipitation

-

Dissolution: Dissolve the crude copper chlorophyllin acid in acetone.[14]

-

Precipitation: Add 3 to 5 times the weight of gasoline (e.g., 120#) to the acetone solution while maintaining a temperature of 40-50°C and stirring for 30 minutes.[14] Allow the mixture to stand, letting the purified copper chlorophyllin acid precipitate.

-

Filtration & Washing: Filter the solid and wash it thoroughly, first with water and then with ethanol (e.g., 40-95% ethanol), to remove residual impurities.[1][6]

| Solvent | Purpose / Impurities Removed |

| Gasoline / Petroleum Ether | Removes non-polar, oil-soluble impurities (e.g., residual phytol, carotenoids).[6] |

| Water | Removes water-soluble salts and residual acids.[1] |

| Ethanol | Removes alcohol-soluble impurities and residual water.[1] |

| Acetone | Used as a primary solvent for dissolving the copper chlorophyllin before precipitation and salification.[14] |

Table 1: Purification Solvent Guide

Final Salification and Crystallization

The final step is to convert the purified copper chlorophyllin acid into its stable, water-soluble sodium salt.

Causality: The purified acid is dissolved in a solvent like acetone, and an alkaline solution, such as NaOH in ethanol, is added to neutralize the carboxylic acid groups.[1][14] This reaction forms the sodium salt, which is less soluble in the acetone-ethanol mixture and therefore crystallizes out. The pH must be carefully controlled (typically 10-11) to ensure complete salt formation without causing degradation.[1][14]

Experimental Protocol: Salification and Drying

-

Dissolution: Dissolve the purified copper chlorophyllin acid in acetone.[14]

-

Salt Formation: While stirring, add a 10% NaOH-ethanol solution to adjust the pH to 10-11.[1][14]

-

Crystallization: Allow the mixture to stand, permitting the sodium copper chlorophyllin salt to crystallize and precipitate.[14]

-

Final Processing: Filter the final solid product. Wash the crystals with 95% ethanol to remove any remaining impurities.[1] Dry the final product in an oven at a controlled temperature (e.g., 60°C) to obtain the dark green powder.[6]

Quality Control and Characterization

To ensure the final product is safe and effective for its intended application, it must be rigorously tested against established specifications, such as those from the U.S. FDA or the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7][8]

Key Analytical Techniques:

-

UV-Vis Spectrophotometry: Used to determine the concentration and purity. The ratio of absorbance at 405 nm to that at 630 nm is a critical quality parameter.[7][8]

-

Atomic Absorption Spectrophotometry (AAS): Measures the total and free copper content, which are strictly regulated.[18][19]

-

High-Performance Liquid Chromatography (HPLC): Separates and quantifies the different chlorin components within the final product.[20][21]

| Parameter | FDA Specification (21 CFR 73.125) [7] | JECFA Specification [8] |

| Total Copper Chlorophyllins | ≥ 95% (dried basis) | ≥ 95% (dried basis) |

| Total Copper | 4% - 6% | Not more than 8% |

| Free Copper | ≤ 200 ppm (0.02%) | Not specified in this way |

| Absorbance Ratio (A405/A630) | 3.4 - 3.9 | Not specified |

| Moisture | ≤ 5.0% | Not specified |

| Lead (Pb) | ≤ 10 ppm | Not specified |

| Arsenic (As) | ≤ 3 ppm | Not specified |

| Solvent Residues | ≤ 50 ppm | ≤ 50 mg/kg (singly or combined) |

Table 2: Key Quality Specifications for Sodium Copper Chlorophyllin

Conclusion

The synthesis and purification of sodium copper chlorophyllin is a well-established, multi-step process that transforms an unstable natural pigment into a highly stable, water-soluble, and commercially valuable compound. Success hinges on the careful control of reaction parameters—including temperature, pH, and solvent choice—at each stage of the process, from initial extraction to final purification. Adherence to detailed protocols and rigorous analytical quality control are paramount to producing a final product that meets the stringent safety and purity standards required for its diverse applications in the pharmaceutical and consumer goods industries.

References

- (2024, July 17). What is the mechanism of Chlorophyllin Copper Sodium?.

- Yu, W., & Ji, P. (2012). Optimization of Synthesis of Sodium Copper Chlorophyllin by Alkaline Cuprammonium Replacement. FOOD SCIENCE, 33(12), 119-122.

- Mouhamad, R. (2024, October 30). A protocol on how to convert chlorophyll to chlorophyllin (Copper Chlorophyllin)?. ResearchGate.

- FocusHerb. (2025, August 20). Sodium Copper Chlorophyllin: A green elf from nature to life.

- CN103965205A. (n.d.). Method for producing sodium copper chlorophyllin through supercritical purification. Google Patents.

- Zhong, Y. J., et al. (2016). A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock. Molecules, 21(9), 1195.

- CN102311441A. (n.d.). Production method of sodium copper chlorophyllin. Google Patents.

- FAO/JECFA. (2002). CHLOROPHYLLINS, COPPER COMPLEXES SODIUM AND POTASSIUM SALTS.

- CN113754671A. (n.d.). Preparation method of sodium copper chlorophyllin. Eureka | Patsnap.

- CN113754671B. (n.d.). Preparation method of sodium copper chlorophyllin. Google Patents.

- CN104650102A. (n.d.). Sodium copper chlorophyllin and production process thereof. Google Patents.

- Mathiyalagan, S., & Mandal, B. K. (2020). A review on analytical methods for the determination of natural colorants (green) in food commodities and beverages. International Journal of Chemical Studies, 8(1), 4994-5001.

- ResearchGate. (n.d.). Development of an analytical method for copper chlorophyll and sodium copper chlorophyllin in processed foods. Request PDF.

- IEEE Xplore. (2022). Analysis of sodium copper chlorophyllin and sodium magnesium chlorophyllin by time-domain THz spectroscopy.

- World Health Organization. (n.d.). sodium copper chlorophyllin. JECFA.

- Peoples Republic of China. (2011, May 31). Food Additive Sodium Copper Chlorophyllin China.

- U.S. Food & Drug Administration. (n.d.). 21 CFR 73.125 -- Sodium copper chlorophyllin. eCFR.

- (2025, December 29). How to Formulate with Sodium Copper Chlorophyllin: Solubility, pH, and Stability Tips.

- ResearchGate. (2025, October 16). (PDF) A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock.

- International Association of Color Manufacturers. (n.d.). Chlorophylls & chlorophyllins, copper complexes.

- (2025, December 15). Top Industrial Applications of Sodium Copper Chlorophyllin in Modern Food Production.

- Food and Agriculture Organization of the United Nations. (n.d.). Sodium copper chlorophyllin.

- ResearchGate. (n.d.). Production of Sodium Copper Chlorophyllin from a green microalga Chlorella minutissima: a value-added co-product for sustainable microalgal refinery. Request PDF.

- Royal Society of Chemistry. (n.d.). Interactions of copper(ii) and zinc(ii) with chlorophyll: insights from density functional theory studies. New Journal of Chemistry.

- Codex Alimentarius. (n.d.). GSFA Online Food Additive Details for Chlorophyllin copper complexes.

- Urbańska, J., et al. (2015). Fine tuning of copper(II)-chlorophyll interactions in organic media. Metalation versus oxidation of the macrocycle. Dalton Transactions, 44(13), 6062-6072.

- SciSpace. (2015, February 27). Fine tuning of copper(II)–chlorophyll interactions in organic media. Metalation versus oxidation of the macrocycle.

- CN104678000A. (n.d.). Method for detecting sodium copper chlorophyllin in olive oil through LC-MS/MS (liquid chromatography-tandem mass spectrometer). Google Patents.

- ResearchGate. (n.d.). Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography–mass spectrometry. Request PDF.

- PubMed. (n.d.). Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry.

- Wikipedia. (n.d.). Chlorophyllin.

- J-Stage. (2016, February 5). Development of an analytical method for copper chlorophyll and sodium copper chlorophyllin in processed foods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Top Industrial Applications of Sodium Copper Chlorophyllin in Modern Food Production - Bolin [bolinbiotech.com]

- 3. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 4. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacmcolor.org [iacmcolor.org]

- 6. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]

- 7. eCFR :: 21 CFR 73.125 -- Sodium copper chlorophyllin. [ecfr.gov]

- 8. fao.org [fao.org]

- 9. CN104650102A - Sodium copper chlorophyllin and production process thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN113754671B - Preparation method of sodium copper chlorophyllin - Google Patents [patents.google.com]

- 12. CN102311441A - Production method of sodium copper chlorophyllin - Google Patents [patents.google.com]

- 13. CN103965205A - Method for producing sodium copper chlorophyllin through supercritical purification - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. Interactions of copper(ii) and zinc(ii) with chlorophyll: insights from density functional theory studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Fine tuning of copper(II)-chlorophyll interactions in organic media. Metalation versus oxidation of the macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation method of sodium copper chlorophyllin - Eureka | Patsnap [eureka.patsnap.com]

- 18. apps.fas.usda.gov [apps.fas.usda.gov]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Chlorophyllin Sodium Copper Salt

Abstract

Chlorophyllin sodium copper salt (SCC), a semi-synthetic derivative of chlorophyll, is extensively utilized across the pharmaceutical, food, and cosmetic industries for its vibrant green hue and potential bioactive properties.[1] Its stability is markedly superior to that of natural chlorophyll.[1] However, SCC is a complex mixture of various copper chlorins, with the primary components typically being copper chlorin e6 and copper chlorin e4.[2][3] The precise composition and purity of SCC are critical determinants of its color, stability, and biological activity. Therefore, rigorous spectroscopic characterization is imperative for quality control and to ensure its efficacy and safety in various applications. This technical guide provides an in-depth exploration of the core spectroscopic techniques employed for the comprehensive analysis of SCC, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Molecular Identity of Chlorophyllin Sodium Copper Salt

Chlorophyllin sodium copper salt is derived from natural chlorophyll through a process of saponification and subsequent replacement of the central magnesium ion with copper.[4] The saponification step removes the methyl and phytol ester groups, resulting in a mixture of water-soluble sodium salts of copper chlorins.[4] The primary chemical structures present in commercial SCC are copper chlorophyllin a and copper chlorophyllin b, with potential cleavage of the cyclopentenyl ring.[4] This inherent heterogeneity necessitates a multi-faceted analytical approach to fully elucidate its chemical identity.

The stability of SCC is influenced by several factors, including light, temperature, and pH.[1] It is generally more stable in alkaline conditions and can degrade in acidic environments or upon exposure to UV irradiation.[1][2] Spectroscopic methods are paramount in monitoring this stability and understanding the degradation pathways, which often involve oxidation.[2]

UV-Visible Spectroscopy: The Primary Fingerprint

Ultraviolet-Visible (UV-Vis) spectroscopy is the foundational technique for the initial identification and quantification of SCC. The extensive π-conjugated system of the chlorin macrocycle gives rise to characteristic and intense absorption bands in the visible region of the electromagnetic spectrum.[5]

The Rationale Behind UV-Vis Analysis

The UV-Vis spectrum of SCC is dominated by two principal absorption features:

-

The Soret Band (or B-band): An intense peak typically observed in the 360-490 nm range.[5] This band is a hallmark of porphyrin-like structures and is highly sensitive to the electronic environment of the macrocycle.

-

The Q-bands: A series of weaker absorption bands in the 500-720 nm region.[5] These bands are sensitive to the specific substituents on the chlorin ring and the central metal ion. For SCC, a prominent Q-band is often observed around 630 nm.[5]

The position and intensity of these bands provide a rapid and reliable fingerprint for the presence of the copper chlorophyllin complex. Furthermore, adherence to the Beer-Lambert Law allows for the quantitative determination of SCC concentration in solution.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the absorption spectrum and quantify the concentration of SCC in an aqueous solution.

Materials:

-

Chlorophyllin Sodium Copper Salt sample

-

Phosphate Buffer Solution (pH 7.5)

-

Distilled water

-

Spectrophotometer (UV-Vis)

-

1 cm path length quartz cuvettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 g of the dried SCC sample.

-

Dissolve the sample in 20 ml of Phosphate Buffer Solution (pH 7.5).

-

Dilute the solution to 1000 ml with distilled water to create a stock solution.

-

Further dilute 10 ml of the stock solution to 100 ml with the phosphate buffer to obtain a final concentration of approximately 0.001% (w/v).[4]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200-800 nm.

-

Use the Phosphate Buffer Solution (pH 7.5) as a blank to zero the instrument.

-

Fill a quartz cuvette with the final diluted sample solution and record the absorbance spectrum.

-

-

Data Analysis:

Data Presentation: Key Spectroscopic Parameters

| Spectroscopic Feature | Typical Wavelength Range (nm) | Significance |

| Soret Band (B-band) | 360 - 490 | Primary identification, sensitive to aggregation and degradation |

| Q-band | 500 - 720 | Confirmatory identification, sensitive to substituents |

Table 1: Characteristic UV-Vis absorption bands of Chlorophyllin Sodium Copper Salt.

Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of SCC.

Fluorescence Spectroscopy: Probing the Excited State

While the copper in SCC significantly quenches fluorescence compared to magnesium-containing chlorophyll, residual fluorescence can still be detected and provides valuable information about the molecular environment and potential impurities.

Rationale for Fluorescence Analysis

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). For chlorophyll derivatives, fluorescence is a sensitive indicator of:

-

Aggregation: The formation of aggregates often leads to fluorescence quenching.[6]

-

Presence of Metal-Free Chlorophyllins: Pheophytins (metal-free chlorophylls) are highly fluorescent and their presence as impurities can be readily detected.

-

Environmental Effects: The fluorescence properties can be influenced by the solvent polarity and the presence of other molecules.

Experimental Protocol: Fluorescence Spectroscopy

Objective: To obtain the fluorescence emission spectrum of an SCC solution to assess for aggregation and fluorescent impurities.

Materials:

-

SCC sample

-

High-purity solvent (e.g., ethanol or a buffered aqueous solution)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of SCC in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Select an excitation wavelength corresponding to a major absorption band (e.g., the Soret band maximum around 405 nm).

-

Set the emission scan range to capture the expected fluorescence (e.g., 600-800 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the SCC solution.

-

Record a blank spectrum of the solvent for background subtraction.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission.

-

Analyze the shape and intensity of the emission spectrum for signs of aggregation or the presence of fluorescent impurities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprinting

FT-IR spectroscopy provides a detailed vibrational fingerprint of the molecule, offering insights into the functional groups present and the overall molecular structure.

Rationale for FT-IR Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique pattern of absorption bands corresponding to specific vibrational modes. For SCC, FT-IR is crucial for:

-

Confirming Functional Groups: Identifying the presence of key functional groups such as N-H, O-H, C-H, C=O, and aromatic C=C bonds.[7]

-

Verifying Saponification: The absence of ester carbonyl bands and the presence of carboxylate salt bands confirm the successful saponification of the chlorophyll precursor.

-

Structural Integrity: Changes in the FT-IR spectrum can indicate degradation or modification of the chlorin macrocycle.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of solid SCC to identify its characteristic functional groups.

Materials:

-

Dried SCC powder

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the SCC sample and KBr powder to remove any moisture.

-

Mix a small amount of the SCC sample (approx. 1-2 mg) with about 200 mg of KBr in the agate mortar.

-

Grind the mixture to a fine, homogenous powder.

-

Transfer the powder to the pellet die and press it under high pressure to form a transparent or translucent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet.

-

-

Data Analysis:

-

Assign the observed absorption bands to their corresponding vibrational modes based on established correlation tables and literature data for chlorophyll derivatives.[7]

-

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3400 | N-H and O-H stretching | Presence of amine and hydroxyl/carboxyl groups |

| ~2927 | sp³ C-H stretching | Aliphatic side chains |

| ~1640 | C=C stretching | Aromatic macrocycle |

| ~1560 | Carboxylate (COO⁻) stretching | Confirms saponification |

| ~1411 | Aromatic C=C stretching | Aromatic macrocycle |

Table 2: Key FT-IR absorption bands for Chlorophyllin Sodium Copper Salt.[7]

Mass Spectrometry: Unraveling the Complexity

Mass spectrometry (MS) is an indispensable tool for elucidating the complex composition of SCC. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it allows for the identification of the individual components within the mixture.

Rationale for HPLC-MS Analysis

Commercial SCC is a mixture of different copper chlorin derivatives.[3] HPLC separates these components based on their physicochemical properties, and the mass spectrometer then provides the mass-to-charge ratio (m/z) of each separated component, enabling their identification. This technique is critical for:

-

Component Identification: Determining the molecular weights of the major and minor chlorin species present, such as Cu-isochlorine e4 and Cu-chlorin e6.[8][9]

-

Purity Assessment: Quantifying the relative abundance of each component and identifying any impurities or degradation products.[2]

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing structural information about the individual components.[10]

Experimental Protocol: HPLC-MS/MS

Objective: To separate and identify the major components of SCC.

Materials:

-

SCC sample

-

HPLC-grade solvents (e.g., methanol, water, acetic acid)

-

HPLC system with a Diode Array Detector (DAD)

-

Mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the SCC sample in a suitable solvent mixture (e.g., methanol/water) and filter it to remove any particulate matter.

-

HPLC Separation:

-

Detection and Analysis:

-

The DAD will record the UV-Vis spectrum of each eluting peak, confirming their chlorophyllin nature.

-

The eluent is then introduced into the ESI source of the mass spectrometer.

-

The mass spectrometer is operated in positive or negative ion mode to detect the molecular ions of the different chlorin components.

-

For structural confirmation, perform MS/MS experiments on the major parent ions.[10]

-

-

Data Interpretation:

Workflow for HPLC-MS Analysis

Caption: Workflow for HPLC-MS analysis of SCC components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into the Atomic Level

While less common for routine quality control, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure of the chlorophyllin components.

Rationale for NMR Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom in the molecule. For chlorophyll derivatives, ¹H NMR is particularly useful for:

-

Structural Confirmation: The chemical shifts and coupling patterns of the protons provide a detailed map of the molecule's structure.[11][12]

-

Aggregation Studies: Changes in chemical shifts can indicate the formation of aggregates in solution.[13]

-

Identifying Isomers: NMR can distinguish between different isomeric forms of the chlorins.

It is important to note that the presence of the paramagnetic copper ion can lead to broadening of the NMR signals, which can complicate spectral interpretation.

Conclusion: A Synergistic Approach for Comprehensive Characterization

A comprehensive understanding of the chemical nature of chlorophyllin sodium copper salt cannot be achieved through a single analytical technique. Instead, a synergistic approach employing a suite of spectroscopic methods is essential. UV-Vis spectroscopy provides the initial fingerprint and quantitative information. FT-IR confirms the presence of key functional groups and the success of the synthesis. Fluorescence spectroscopy is a sensitive probe for impurities and aggregation. Finally, HPLC-MS is the definitive tool for separating and identifying the individual components of this complex mixture. By integrating the data from these techniques, researchers and drug development professionals can ensure the quality, stability, and efficacy of products containing this important and versatile ingredient.

References

- Chen, P., & Zhang, C. (2019). Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry. Food Chemistry, 276, 390-396. [Link]

- Doi, Y., et al. (2016). Development of an analytical method for copper chlorophyll and sodium copper chlorophyllin in processed foods. Journal of the Food Hygienic Society of Japan, 57(1), 1-7. [Link]

- FAO/WHO Expert Committee on Food Additives. (2004). CHLOROPHYLLINS, COPPER COMPLEXES SODIUM AND POTASSIUM SALTS.

- Katz, J. J., & Janson, T. R. (1973). Nuclear Magnetic Resonance Spectroscopy of Chlorophylls and Corrins. Annals of the New York Academy of Sciences, 206(1), 579-603. [Link]

- Laddha, A. P., & Kulkarni, Y. A. (2020). Development and Validation of HPLC Method for Determination of Sodium Copper Chlorophyllin – A Food Colorant and Its Application in Pharmacokinetic Study. Research Journal of Pharmacy and Technology, 13(10), 4641-4646. [Link]

- Pramono, A., et al. (2020). An investigation of copper chlorophyllin solution for low-cost optical devices calibration in chlorophyll measurement. EPJ Web of Conferences, 223, 01010. [Link]

- Petrović, S., et al. (2023). INVESTIGATIONS OF COMMERCIAL SODIUM COPPER CHLOROPHYLLIN DEGRADATION AFTER ULTRAVIOLET IRRADIATION. Journal of Engineering & Processing Management, 15(2), 25-34. [Link]

- El-Nahass, M. M., et al. (2006). Optical absorption of sodium copper chlorophyllin thin films in UV-vis-NIR region. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 667-672. [Link]

- Banu, K. S., & Pavithra, G. (2015). Synthesis and characterization of copper chlorophyllin and sodium copper chlorophyllin from Aloe vera. International Journal of Current Research, 7(11), 22442-22446. [Link]

- Scheer, H., & Katz, J. J. (1975). Nuclear magnetic resonance spectroscopy of Chlorophyll. In Porphyrins and Metalloporphyrins (pp. 399-524). Elsevier. [Link]

- Scotter, M. J., & Castle, L. (2004). HPLC–MS analysis of the green food colorant sodium copper chlorophyllin. Food Additives & Contaminants, 21(12), 1157-1166. [Link]

- Chen, P., & Zhang, C. (2018). Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography–mass spectrometry. Request PDF. [Link]

- Al-Hilali, J., et al. (2016). Absorption spectra of the different concentrations of sodium copper chlorophyllin (SCC) solution; ppm = parts per million.

- Zhao, W., et al. (2014). Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution.

- Zhang, Y. (2015). Method for detecting sodium copper chlorophyllin in olive oil through LC-MS/MS (liquid chromatography-tandem mass spectrometer).

- Closs, G. L., et al. (1963). Nuclear Magnetic Resonance Spectra and Molecular Association of Chlorophylls a and b, Methyl Chlorophyllides, Pheophytins, and Methyl Pheophorbides. Journal of the American Chemical Society, 85(23), 3809-3821. [Link]

- Agostiano, A., et al. (2003). Aggregation processes and photophysical properties of chlorophyll a in aqueous solutions modulated by the presence of cyclodextrins. Physical Chemistry Chemical Physics, 5(9), 1853-1858. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aggregation processes and photophysical properties of chlorophyll a in aqueous solutions modulated by the presence of cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104678000A - Method for detecting sodium copper chlorophyllin in olive oil through LC-MS/MS (liquid chromatography-tandem mass spectrometer) - Google Patents [patents.google.com]

- 11. ismar.org [ismar.org]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antioxidant Mechanisms of Sodium Copper Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sodium Copper Chlorophyllin (SCC), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant scientific interest for its potent antioxidant properties.[1] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which SCC combats oxidative stress. We will delve into its direct free radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its role in modulating key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into the therapeutic potential of SCC.

Introduction: The Imperative of Antioxidant Defense and the Promise of Sodium Copper Chlorophyllin

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can inflict damage upon crucial cellular components like DNA, proteins, and lipids.[2][3] This cellular damage can disrupt normal physiological processes and contribute to disease progression.

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] While the body possesses an endogenous antioxidant defense system, supplementation with exogenous antioxidants has emerged as a promising strategy for mitigating oxidative stress.

Sodium Copper Chlorophyllin (SCC) is a derivative of chlorophyll where the central magnesium ion is replaced by copper, and the phytol tail is removed, rendering the molecule water-soluble.[4] This structural modification enhances its stability and bioavailability compared to natural chlorophyll.[4][5] SCC has demonstrated significant antioxidant activity in numerous studies, positioning it as a compelling candidate for further research and development as a therapeutic agent.[5] This guide will elucidate the core mechanisms underpinning its antioxidant efficacy.

Direct Antioxidant Mechanisms of Sodium Copper Chlorophyllin

The primary antioxidant action of SCC involves the direct neutralization of free radicals.[2][3] This is largely attributed to the unique chemical structure of the chlorophyllin molecule.

Free Radical Scavenging

The conjugated porphyrin ring system of SCC allows for the delocalization of electrons, which is instrumental in its ability to accept an electron from a free radical, thereby neutralizing it.[5] SCC has been shown to be effective in scavenging a variety of ROS, including hydroxyl radicals, superoxide anions, and singlet oxygen.[5] The copper center within the molecule also plays a role in these redox processes, contributing to its sustained antioxidant activity.[5]

The process can be visualized as follows:

Caption: Direct free radical scavenging by Sodium Copper Chlorophyllin (SCC).

Metal Ion Chelation

Certain transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. SCC has the ability to chelate these metal ions, sequestering them and preventing their participation in deleterious redox reactions.[6] This metal-chelating property adds another layer to its antioxidant capabilities.

Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems

Beyond direct radical scavenging, SCC exerts its antioxidant effects by influencing the body's own defense mechanisms.

Upregulation of Endogenous Antioxidant Enzymes

SCC has been shown to enhance the activity of key antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[7]

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing substrate.[8]

By boosting the activity of these enzymes, SCC strengthens the cell's intrinsic ability to combat oxidative stress.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in regulating the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes and other protective proteins.

Studies have indicated that SCC can activate the Nrf2 pathway, leading to increased expression of Nrf2-dependent genes.[9] This suggests a more profound and sustained antioxidant effect beyond simple radical scavenging.

Caption: Activation of the Nrf2-ARE pathway by Sodium Copper Chlorophyllin.

Experimental Protocols for Evaluating the Antioxidant Activity of Sodium Copper Chlorophyllin

To rigorously assess the antioxidant potential of SCC, a combination of in vitro assays is recommended. Each assay provides insights into a specific aspect of its antioxidant mechanism.

In Vitro Radical Scavenging Assays

These assays directly measure the ability of SCC to neutralize synthetic free radicals.

-

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form.[10][11] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[12]

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.[13]

-

Prepare various concentrations of SCC and a standard antioxidant (e.g., ascorbic acid) in methanol.[13]

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the SCC or standard solution.[1]

-

Incubate the plate in the dark at room temperature for 30 minutes.[10][13]

-

Measure the absorbance at 517 nm using a microplate reader.[10]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[12]

-

-

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•+ will cause a decolorization of the solution.[14] The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[15]

-

Protocol:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[14]

-

Mix equal volumes of the two stock solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14][15]

-

Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[15]

-

Add a small volume (e.g., 5 µL) of the SCC or standard (e.g., Trolox) solution to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[15]

-

After 30 minutes, measure the absorbance at 734 nm.[15]

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.[16]

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. Cells are loaded with a fluorescent probe that becomes oxidized by peroxyl radicals, leading to fluorescence. The presence of an antioxidant will quench this fluorescence.

-

Protocol:

-

Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

-

Wash the cells and incubate them with a fluorescent probe (e.g., DCFH-DA).

-

Wash the cells again and treat them with various concentrations of SCC.

-

Induce oxidative stress by adding a peroxyl radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The antioxidant activity is determined by the ability of SCC to suppress the fluorescence signal.

-

Assays for Endogenous Antioxidant Enzyme Activity

These assays are performed on cell lysates or tissue homogenates after treatment with SCC.

-

Principle: This assay often utilizes a system that generates superoxide radicals, which then reduce a detector molecule (e.g., WST-1 or NBT) to produce a colored product. SOD in the sample will compete for the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

-

Protocol:

-

Prepare cell lysates or tissue homogenates.[17]

-

Use a commercial SOD assay kit following the manufacturer's instructions. These kits typically provide a superoxide-generating system and a detector molecule.[17][18]

-

The change in absorbance is measured over time, and the SOD activity is calculated based on the inhibition of the colorimetric reaction.[18]

-

-

Principle: The most common method measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase.[19] This can be monitored by the decrease in absorbance at 240 nm as H₂O₂ is consumed.[19][20]

-

Protocol:

-

Prepare cell lysates or tissue homogenates.[7]

-

In a quartz cuvette, add a phosphate buffer (pH 7.0) and the sample.[19]

-

Initiate the reaction by adding a known concentration of H₂O₂.[19]

-

Immediately measure the decrease in absorbance at 240 nm over a set period.[20]

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition.[19]

-

-

Principle: This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, which becomes oxidized to GSSG.[21] Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process.[22] The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GPx activity.[8][22]

-

Protocol:

Data Presentation: Comparative Antioxidant Capacity of Sodium Copper Chlorophyllin

The following table summarizes representative quantitative data from various in vitro antioxidant assays, providing a comparative analysis of SCC's efficacy.

| Assay | Parameter | Sodium Copper Chlorophyllin (SCC) | Reference Antioxidant (e.g., Ascorbic Acid, Trolox) | Reference(s) |

| DPPH Radical Scavenging Activity | IC50 (µg/mL) | 33.74 | - | [25] |

| % Inhibition | Concentration-dependent increase | - | [1] | |

| ABTS Radical Cation Scavenging | TEAC | To be determined experimentally | - | [14] |

| Superoxide Anion Scavenging Activity | % Scavenging | Lower than Sodium Zinc Chlorophyllin | Higher than Ascorbic Acid | [1][13] |

| Ferric Reducing Antioxidant Power | µM Fe(II) eq. | To be determined experimentally | - | [1] |

| β-Carotene Bleaching Assay | EC50 (mg/mL) | 0.90 | 4.0 (Ascorbic Acid) | [13][26] |

Note: IC50/EC50 values can vary depending on the specific experimental conditions.

Conclusion and Future Directions

Sodium Copper Chlorophyllin exhibits a robust and multi-pronged antioxidant mechanism of action. It not only directly quenches harmful free radicals but also enhances the body's endogenous antioxidant defense system through the upregulation of key enzymes and the activation of the Nrf2 signaling pathway. The comprehensive experimental protocols provided in this guide offer a framework for the continued investigation of SCC's antioxidant properties.

Future research should focus on in vivo studies to further elucidate the bioavailability and therapeutic efficacy of SCC in animal models of diseases associated with oxidative stress. Furthermore, exploring the synergistic effects of SCC with other antioxidant compounds could open up new avenues for the development of more potent antioxidant therapies. The potential of Sodium Copper Chlorophyllin as a safe and effective agent in the prevention and treatment of oxidative stress-related disorders warrants continued and rigorous scientific exploration.

References

- What is Chlorophyllin Copper Sodium used for? - Patsnap Synapse. (2024, June 14).

- What is the mechanism of Chlorophyllin Copper Sodium? (2024, July 17).

- Superoxide Dismutase Assay - PROMETHEUS – Protocols.

- Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PubMed Central. (2025, October 17).

- DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024, February 23).

- An improved method for measuring catalase activity in biological samples - PMC - NIH.

- Sodium Copper Chlorophyllin: The Ideal Health-Boosting Food Color - YanggeBiotech.

- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences.

- Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit - Northwest Life Science Specialties.

- Superoxide Dismutase (SOD) Activity Assay Kit.

- Chlorophyllin as an effective antioxidant against membrane damage in vitro and ex vivo - PubMed. (2000, September 27).

- Antioxidant Benefits of Sodium Copper Chlorophyllin - Bolin. (2025, December 16).

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Catalase Protocol - MMPC. (2013, April 3).

- Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC - NIH. (2017, August 20).

- Nrf2 protein expression in HepG2 cells is enhanced by chlorophyllin... - ResearchGate.

- Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric) - RayBiotech.

- Chlorophyllin sodium copper salt in hydrogel formulations: spectrophotometric stability studies and in vitro release | Request PDF - ResearchGate.

- Glutathione Peroxidase (GPx) Assay Cat. No. 8238, 100 tests Introduction Glutathione peroxidase (GPx) is an antioxidant enzyme l.

- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC - NIH.

- Sodium Copper Chlorophyllin from China manufacturer - MSN Chemical.

- Catalase (CAT) Activity Assay Kit.

- Catalase (CAT) Assay Kit - ResearchGate.

- SOD Activity Assay - G-Biosciences.

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- 3.3.4. Determination of Antioxidant Activity Using the Chlorophyllin Free Radical Method.

- sodium copper chlorophyllin: Topics by Science.gov.

- DPPH radical scavenging activity - Marine Biology.

- ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid - Scribd.

- DPPH Radical Scavenging Assay - MDPI.

- In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - ResearchGate.

- In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC - PubMed Central.

- Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute.

- In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - Food Technology and Biotechnology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Chlorophyllin Copper Sodium used for? [synapse.patsnap.com]

- 3. Sodium Copper Chlorophyllin: The Ideal Health-Boosting Food Color - YanggeBiotech [yanggebiotech.com]

- 4. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 5. Antioxidant Benefits of Sodium Copper Chlorophyllin - Bolin [bolinbiotech.com]

- 6. Sodium Copper Chlorophyllin from China manufacturer - MSN Chemical [msnchem.com]

- 7. mmpc.org [mmpc.org]

- 8. raybiotech.com [raybiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 过氧化氢酶的酶学测定(EC 1.11.1.6) [sigmaaldrich.com]

- 20. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciencellonline.com [sciencellonline.com]

- 22. nwlifescience.com [nwlifescience.com]

- 23. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Chlorophyllin in Biological Systems

Abstract

Chlorophyllin (CHL), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant scientific interest for its potent antioxidant, antimutagenic, and anticarcinogenic properties. This technical guide provides an in-depth exploration of the molecular targets of chlorophyllin within biological systems, offering a resource for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms by which chlorophyllin exerts its effects, focusing on its interactions with key biomolecules and its modulation of critical signaling pathways. This guide will further provide detailed, field-proven experimental protocols to empower researchers to investigate and validate these interactions in their own laboratories.

Introduction: Chlorophyllin - A Pleiotropic Phytochemical Derivative

Chlorophyllin is derived from chlorophyll through a process of saponification and replacement of the central magnesium ion with copper, which enhances its stability and water solubility.[1] These structural modifications are crucial for its bioavailability and subsequent biological activities.[1] The primary mechanisms underlying chlorophyllin's health-promoting effects are multifaceted and include the interception of carcinogens, scavenging of reactive oxygen species (ROS), and modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2] This guide will systematically dissect these mechanisms by focusing on the direct molecular targets of chlorophyllin.

Direct Molecular Interactions of Chlorophyllin

Interception of Carcinogens: A Primary Defense Mechanism

One of the most well-established mechanisms of chlorophyllin's antimutagenic activity is its ability to form tight, non-covalent complexes with a wide range of planar carcinogens, such as aflatoxins, polycyclic aromatic hydrocarbons (PAHs), and heterocyclic amines (HCAs).[3][4] This molecular "interception" effectively sequesters the carcinogens in the gastrointestinal tract, preventing their absorption and subsequent metabolic activation into DNA-damaging agents.[5][6]

Experimental Protocol: Spectroscopic Analysis of Carcinogen-Chlorophyllin Complex Formation

This protocol describes a method to characterize the interaction between chlorophyllin and a carcinogen (e.g., Aflatoxin B1) using UV-Visible absorption and fluorescence spectroscopy.[7][8]

Materials:

-

Chlorophyllin (sodium copper salt)

-

Carcinogen of interest (e.g., Aflatoxin B1)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer and Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of chlorophyllin and the carcinogen in PBS.

-

UV-Visible Spectroscopic Titration:

-

Keep the concentration of the carcinogen constant in a cuvette.

-

Incrementally add aliquots of the chlorophyllin stock solution.

-

Record the absorption spectrum after each addition.

-

Observe for changes in the absorption maxima and isosbestic points, which indicate complex formation.[7]

-

-

Fluorescence Quenching Assay:

-

Excite the carcinogen at its maximum absorption wavelength and record its fluorescence emission spectrum.

-

Titrate the carcinogen solution with increasing concentrations of chlorophyllin.

-

Measure the decrease in fluorescence intensity (quenching) of the carcinogen upon binding to chlorophyllin.[7]

-

-

Data Analysis:

-

Use the spectroscopic data to calculate the binding constant (K) and stoichiometry of the carcinogen-chlorophyllin complex using appropriate models (e.g., Scatchard plot, Stern-Volmer equation).

-

Interaction with DNA: A Potential for Direct Genomic Influence

Chlorophyllin has been shown to interact directly with DNA, primarily through intercalation.[7] This mode of binding involves the insertion of the planar porphyrin ring of chlorophyllin between the base pairs of the DNA double helix.[7] While the binding affinity is considered weak, this interaction can lead to conformational changes in DNA, potentially influencing DNA replication and transcription.[9]

Experimental Protocol: DNA Intercalation Assay using Fluorescence Displacement

This protocol utilizes a fluorescent intercalating dye, such as ethidium bromide (EtBr), which exhibits enhanced fluorescence upon binding to DNA. A competing intercalator, like chlorophyllin, will displace the dye, leading to a decrease in fluorescence.[10]

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr)

-

Chlorophyllin

-

Tris-HCl buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Preparation of DNA-EtBr Complex: Prepare a solution of ctDNA in Tris-HCl buffer. Add EtBr to the DNA solution and incubate to allow for stable complex formation.

-

Fluorescence Measurement: Excite the DNA-EtBr complex at its excitation maximum (around 520 nm) and record the emission spectrum (maximum around 600 nm).

-

Titration with Chlorophyllin: Add increasing concentrations of chlorophyllin to the DNA-EtBr complex solution.

-

Record Fluorescence Quenching: After each addition of chlorophyllin, record the fluorescence emission spectrum.

-

Data Analysis: Plot the fluorescence intensity as a function of chlorophyllin concentration. The decrease in fluorescence indicates the displacement of EtBr by chlorophyllin, confirming its intercalative binding mode.

Modulation of Key Enzymes and Proteins

Inhibition of Thioredoxin Reductase 1 (TrxR1)

Thioredoxin reductase 1 (TrxR1) is a key enzyme in the cellular antioxidant system, responsible for maintaining a reduced intracellular environment. Chlorophyllin has been identified as an inhibitor of TrxR1.[11] By inhibiting TrxR1, chlorophyllin disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of oxidative stress-mediated apoptosis in cancer cells.[11]

Experimental Protocol: Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[3][12]

Materials:

-

Cell or tissue lysates

-

TrxR Assay Buffer

-

NADPH

-

DTNB solution

-

TrxR specific inhibitor (e.g., auranofin, for specificity control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.[3]

-

Assay Setup: In a 96-well plate, add the sample, assay buffer, and NADPH. Prepare parallel wells with and without a specific TrxR inhibitor to determine TrxR-specific activity.

-

Initiate Reaction: Add the DTNB solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). The TrxR activity is the difference between the rates in the absence and presence of the specific inhibitor.

Non-specific Inhibition of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of xenobiotics, including the activation of many pro-carcinogens into their ultimate carcinogenic forms. Chlorophyllin has been shown to non-specifically inhibit the activity of several CYP isoforms.[8] This inhibition is a key component of its antimutagenic effects, as it prevents the metabolic activation of carcinogens.[6][8]

Experimental Protocol: Cytochrome P450 Inhibition Assay using Human Liver Microsomes

This protocol assesses the inhibitory potential of chlorophyllin on major CYP isoforms using human liver microsomes (HLMs) and isoform-specific substrates. The formation of metabolites is quantified by LC-MS/MS.[1][2][11][13]

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Isoform-specific CYP substrates and their corresponding metabolites (for standard curves)

-

Chlorophyllin

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Incubation: Pre-incubate HLMs with various concentrations of chlorophyllin in phosphate buffer.

-

Reaction Initiation: Add the isoform-specific substrate and the NADPH regenerating system to initiate the metabolic reaction.

-

Reaction Termination: After a specific incubation time, stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of CYP activity at each chlorophyllin concentration and determine the IC50 value.

| CYP Isoform | Probe Substrate | Metabolite |

| CYP1A2 | Phenacetin | Acetaminophen |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin |

| CYP2D6 | Dextromethorphan | Dextrorphan |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |

| Table 1: Commonly used probe substrates for major human CYP450 isoforms. |

Modulation of Cellular Signaling Pathways

Chlorophyllin exerts significant influence over several key signaling pathways that are often dysregulated in cancer and other diseases.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Chlorophyllin has been shown to inhibit the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[14] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[15][16]

Experimental Workflow: Investigating Chlorophyllin's Effect on the NF-κB Pathway

Caption: Experimental workflow for analyzing NF-κB pathway modulation by chlorophyllin.

Experimental Protocol: Subcellular Fractionation and Western Blotting for NF-κB

A. Subcellular Fractionation (Cytoplasmic and Nuclear Extracts) [7][9][14][17][18]

Materials:

-

Cultured cells treated with chlorophyllin and/or a stimulant (e.g., TNF-α)

-

Cytoplasmic Extraction Buffer (CEB)

-

Nuclear Extraction Buffer (NEB)

-

Protease and phosphatase inhibitor cocktails

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold CEB and incubate on ice.

-

Homogenization: Gently homogenize the cells using a Dounce homogenizer.

-

Cytoplasmic Fraction Isolation: Centrifuge the homogenate. The supernatant contains the cytoplasmic fraction.

-

Nuclear Fraction Isolation: Resuspend the remaining pellet in ice-cold NEB and incubate on ice with periodic vortexing.

-

Nuclear Extract Collection: Centrifuge the nuclear suspension at high speed. The supernatant is the nuclear extract.

B. Western Blot Analysis [19][20][21]

Procedure:

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα (in the cytoplasmic fraction) and p65 (in both fractions). Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

The Wnt/β-catenin and PI3K/Akt Signaling Pathways

Chlorophyllin has also been demonstrated to modulate other crucial signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways, both of which are central to cell proliferation, survival, and differentiation, and are frequently hyperactivated in cancer.[5][22] Studies have shown that chlorophyllin can downregulate key components of these pathways, leading to decreased cancer cell growth and survival.[5][20]

Signaling Pathway Overview: Chlorophyllin's Impact on Wnt and PI3K/Akt

Caption: Overview of Chlorophyllin's inhibitory effects on the Wnt/β-catenin and PI3K/Akt signaling pathways.

Experimental Approach: Wnt/β-catenin Luciferase Reporter Assay

A common method to assess the activity of the Wnt/β-catenin pathway is through a TCF/LEF luciferase reporter assay.[2][9][11][17][18]

Procedure Outline:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: Treat the transfected cells with a Wnt agonist (e.g., Wnt3a conditioned media or LiCl) in the presence or absence of various concentrations of chlorophyllin.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in chlorophyllin-treated cells indicates inhibition of the Wnt/β-catenin signaling pathway.

Experimental Approach: Western Blot Analysis of the PI3K/Akt Pathway

The effect of chlorophyllin on the PI3K/Akt pathway can be determined by examining the phosphorylation status of key proteins in the cascade.[12][20][21][23]

Procedure Outline:

-

Cell Treatment and Lysis: Treat cells with chlorophyllin for various times and concentrations, then lyse the cells.

-

Western Blotting: Perform western blot analysis as described previously.

-

Antibody Probing: Use primary antibodies to detect the total and phosphorylated forms of key proteins such as PI3K, Akt (at Thr308 and Ser473), and downstream targets like mTOR and GSK-3β.

-

Analysis: A decrease in the ratio of phosphorylated to total protein for these key kinases in chlorophyllin-treated cells would indicate inhibition of the PI3K/Akt pathway.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Chlorophyllin is a potent antioxidant capable of scavenging a variety of ROS, including hydroxyl radicals and singlet oxygen.[18] This antioxidant activity contributes to its protective effects against oxidative damage to lipids, proteins, and DNA.

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

These are two common and reliable spectrophotometric methods for evaluating the in vitro antioxidant capacity of compounds.[6][8][15][22]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a pale yellow color, and the decrease in absorbance at 517 nm is measured.[8]

Procedure:

-

Prepare a methanolic solution of DPPH.

-

Add various concentrations of chlorophyllin to the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce ABTS•+ back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.[6]

Procedure:

-

Generate the ABTS•+ radical by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

-

Add different concentrations of chlorophyllin to the ABTS•+ solution.

-

Incubate at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

Conclusion and Future Directions

Chlorophyllin is a remarkable phytochemical derivative with a diverse array of molecular targets that underpin its significant health benefits. Its ability to act as a carcinogen interceptor, a direct DNA interacting agent, an inhibitor of key enzymes like TrxR1 and CYPs, and a modulator of critical signaling pathways such as NF-κB, Wnt/β-catenin, and PI3K/Akt, highlights its pleiotropic nature. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of action of chlorophyllin and to explore its potential in the prevention and treatment of various diseases.

Future research should focus on identifying novel molecular targets of chlorophyllin, understanding the interplay between its different mechanisms of action, and translating the wealth of preclinical findings into well-designed clinical trials to fully realize its therapeutic potential.

References

- Bio-protocol. (n.d.). Wnt Reporter Activity Assay.

- Chen, L., et al. (2021).

- Creative Biolabs. (n.d.). Wnt Pathway-TCF/LEF Reporter Kit.

- Dashwood, R. H. (2002). Chemopreventive Potential of Chlorophyllin: A Review of the Mechanisms of Action and Molecular Targets. Nutrition and Cancer, 42(2), 159-166.

- Darwent, J. R., et al. (1982). The interaction of chlorophyllin with DNA. The Journal of Physical Chemistry, 86(14), 2645-2652.

- Devaraj, S. N., et al. (2012). Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis. Food and Chemical Toxicology, 50(5), 1538-1546.

- Donohue, K. V., et al. (1995). Non-specific inhibition of cytochrome P450 activities by chlorophyllin in human and rat liver microsomes. Chemico-Biological Interactions, 98(2), 125-138.

- Egner, P. A., et al. (2001). Chlorophyllin intervention reduces aflatoxin–DNA adducts in individuals at high risk for liver cancer. Proceedings of the National Academy of Sciences, 98(25), 14601-14606.

- Ferruzzi, M. G., & Blakeslee, J. (2007).

- Jubert, C., et al. (2009). Effects of Chlorophyll and Chlorophyllin on Low-Dose Aflatoxin B1 Pharmacokinetics in Human Volunteers. Cancer Prevention Research, 2(12), 1015-1022.

- Kamat, J. P., Boloor, K. K., & Devasagayam, T. P. (2000). Chlorophyllin as an effective antioxidant against membrane damage in vitro and ex vivo. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1487(2-3), 113-127.

- Kumar, S. S., et al. (2001). Scavenging of reactive oxygen species by chlorophyllin: an ESR study. Free Radical Research, 35(5), 563-574.

- Linus Pauling Institute. (n.d.). Chlorophyll and Metallo-Chlorophyll Derivatives.

- Nagini, S., et al. (2012). Chlorophyllin abrogates canonical Wnt/β-catenin signaling and angiogenesis to inhibit the development of DMBA-induced hamster cheek pouch carcinomas. Cellular Oncology, 35(5), 385-395.

- Nagini, S., Palitti, F., & Natarajan, A. T. (2015). Chemopreventive potential of chlorophyllin: a review of the mechanisms of action and molecular targets. Nutrition and cancer, 67(2), 203-211.

- Rockland Immunochemicals. (n.d.). Nuclear & Cytoplasmic Extract Protocol.

- Simon, S. L., et al. (2003). The "interceptor" properties of chlorophyllin measured within the three-component system: Intercalator–DNA–chlorophyllin. Biophysical Chemistry, 104(1), 305-313.

- Stanford University. (n.d.). How to detect and activate Wnt signaling.

- Tachino, N., et al. (1994). Mechanisms of the in vitro antimutagenic action of chlorophyllin against benzo[a]pyrene: Studies of enzyme inhibition, molecular complex formation and degradation of the ultimate carcinogen. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 308(2), 191-203.

- Thiyagarajan, P., et al. (2018). Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice. Frontiers in Physiology, 9, 1787.

- Yun, C. H., et al. (1995). Non-specific inhibition of cytochrome P450 activities by chlorophyllin in human and rat liver microsomes. Carcinogenesis, 16(6), 1441-1446.